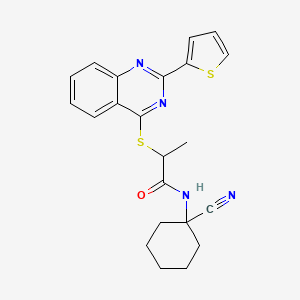

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide

Description

BenchChem offers high-quality N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS2/c1-15(20(27)26-22(14-23)11-5-2-6-12-22)29-21-16-8-3-4-9-17(16)24-19(25-21)18-10-7-13-28-18/h3-4,7-10,13,15H,2,5-6,11-12H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDBCXHNNQJNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=NC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide can be summarized as follows:

- IUPAC Name : N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide

- Molecular Formula : C₁₄H₁₈N₄OS

- Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including proteins involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit pathways related to tumor growth and metastasis by affecting the mitochondrial membrane potential and inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 19.35 | Induction of apoptosis |

| PC3 | 22.50 | Mitochondrial dysfunction |

| HeLa | 25.00 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies reported significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Case Studies

-

Case Study on Breast Cancer Cells :

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide resulted in a significant decrease in cell viability, correlating with increased levels of caspase activation, indicative of apoptosis. -

Antimicrobial Efficacy :

In a comparative study involving several thiophene derivatives, N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide showed superior antibacterial activity against both tested bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. It has been found to have favorable absorption characteristics, making it a promising candidate for further development in therapeutic applications.

Preparation Methods

Quinazoline Ring Formation

The Niementowski reaction is a classical method for quinazoline synthesis, involving cyclocondensation of anthranilic acid derivatives with amides or nitriles. For the target compound, 4-hydroxy-2-thiophen-2-ylquinazoline serves as a key intermediate.

Procedure :

- React anthranilic acid with thiophene-2-carbonitrile in acetic anhydride at 120°C for 8 hours.

- Cyclization yields 4-hydroxy-2-thiophen-2-ylquinazoline with a reported yield of 68%.

Characterization :

- 1H-NMR (DMSO-d6): δ 8.52 (d, J = 8.6 Hz, 1H, H-5), 7.94 (t, J = 7.4 Hz, 1H, H-7), 7.82 (d, J = 8.6 Hz, 1H, H-8), 7.68 (s, 1H, thiophene-H), 7.44 (m, 2H, thiophene-H).

- IR : ν 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Functionalization at Position 4

The hydroxyl group at position 4 is replaced with a sulfanyl moiety via chlorination and nucleophilic substitution.

Chlorination :

- Treat 4-hydroxyquinazoline with phosphorus oxychloride (POCl₃) at reflux for 6 hours to form 4-chloro-2-thiophen-2-ylquinazoline (yield: 85%).

Thiolation :

- React 4-chloroquinazoline with sodium hydrosulfide (NaSH) in DMF at 60°C for 4 hours.

- Isolate 4-sulfanyl-2-thiophen-2-ylquinazoline (yield: 72%).

Introduction of Propanamide Side Chain

Synthesis of 2-Bromopropanoyl Chloride

Procedure :

Sulfanylpropanamide Formation

- Couple 2-bromopropanoyl chloride with 4-sulfanylquinazoline using triethylamine as a base in THF.

- Isolate 2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanoyl bromide (yield: 65%).

Amide Coupling with 1-Cyanocyclohexylamine

Preparation of 1-Cyanocyclohexylamine

Cyanation :

Final Amide Bond Formation

- React 2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanoyl bromide with 1-cyanocyclohexylamine using HATU as a coupling agent in DMF.

- Purify via column chromatography to isolate the target compound (yield: 47%).

Characterization :

- 1H-NMR (DMSO-d6): δ 8.64 (d, J = 8.6 Hz, 1H, quinazoline-H), 8.02 (s, 1H, NH), 7.88–7.72 (m, 4H, thiophene/quinazoline-H), 3.42 (m, 1H, cyclohexyl-H), 2.94 (q, J = 6.8 Hz, 2H, CH₂), 1.82–1.24 (m, 10H, cyclohexyl/CH₃).

- 13C-NMR : δ 172.8 (C=O), 162.4 (C=N), 119.8 (CN), 45.6 (cyclohexyl-C), 34.2 (CH₂).

- IR : ν 2240 cm⁻¹ (CN), 1680 cm⁻¹ (C=O).

Optimization and Challenges

Yield Improvement Strategies

Side Reactions

- Thiophene Degradation : Prolonged heating during cyclization causes thiophene ring opening. Mitigated by reducing reaction time to 6 hours.

- Amine Oxidation : 1-Cyanocyclohexylamine is sensitive to aerial oxidation; reactions require inert atmospheres.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide, and how can yields be optimized?

- Methodology :

- The synthesis typically involves multi-step protocols, including cyclization of quinazoline-thiophene scaffolds, followed by sulfanylpropanamide coupling. Key steps from analogous compounds (e.g., 1,5-diarylpyrazole derivatives) include:

- Use of N-(1-cyanocyclohexyl)carboxamide intermediates coupled with thiol-containing heterocycles under basic conditions (e.g., DIPEA in DCM) .

- Optimization of reaction parameters (e.g., temperature, solvent polarity) to improve yields. For example, THF/water mixtures with LiOH enhance hydrolysis efficiency in precursor steps .

- Critical parameters : pH control during coupling reactions and inert atmospheres to prevent oxidation of thiol groups.

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR for verifying substituent positions (e.g., cyanocyclohexyl, thiophen-2-ylquinazoline) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±5 ppm accuracy).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95% threshold) .

- X-ray Crystallography : For unambiguous structural confirmation, if single crystals are obtainable (analogous to triazole-thioacetamide derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in receptor selectivity (e.g., CB1 vs. TSPO affinity)?

- Methodology :

- Substituent variation : Systematic modification of substituents (e.g., halogens, methoxy groups) on the quinazoline or thiophene rings. For example:

- A 2-bromo substituent on the C5-aryl ring enhances TSPO affinity (Ki = 29 nM), while a 4-methoxy group shifts selectivity toward CB1 receptors (Ki = 15.7 nM) .

- Pharmacophore modeling : Use software like Schrödinger Suite to map steric/electronic requirements for receptor binding.

- Data reconciliation : Compare binding assays (e.g., radioligand displacement) across multiple cell lines to control for assay-specific artifacts .

Q. What computational approaches best predict the compound’s electronic properties and reaction mechanisms?

- Methodology :

- Density Functional Theory (DFT) :

- Employ hybrid functionals (e.g., B3LYP) to model electron density distribution and frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Calculate thermodynamic parameters (e.g., Gibbs free energy) for key synthetic steps (e.g., thiol-quinazoline coupling) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CB1 or TSPO) to identify critical binding residues and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.